molecular formula C18H12FN3O2 B7691416 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline

Cat. No.: B7691416
M. Wt: 321.3 g/mol
InChI Key: ZVKWEUQCAAIGDN-UHFFFAOYSA-N
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Description

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline is a complex organic compound that belongs to the class of oxadiazoles and quinolines This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a methoxyquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable hydrazide with a fluorophenyl-substituted nitrile oxide to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. These methods often involve the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
  • 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]quinoline

Uniqueness

Compared to similar compounds, 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline stands out due to its unique combination of the oxadiazole and methoxyquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-23-17-13(10-11-6-2-5-9-15(11)20-17)16-21-18(24-22-16)12-7-3-4-8-14(12)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKWEUQCAAIGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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